molecular formula C9H13O2- B8739136 CID 53627471

CID 53627471

Cat. No. B8739136
M. Wt: 153.20 g/mol
InChI Key: MRIZMKJLUDDMHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04243821

Procedure details

Into a 250 ml round bottom flask equipped with a magnetic stirrer, condenser, thermometer and addition funnel were added 59.0 grams (B 0.05 m) α-methylstyrene and 9.8 grams (0.2 m) of 70% H2O2. The flask was immersed in a 25° C. water bath and the temperature allowed to come to 23° C. Then with rapid stirring, 6.2 grams (0.14 m) of cumyl chloride were added over 5 minutes. The reaction mixture was stirred vigorously for 35 minutes at 25° C.±2° C., the reaction temperature raised to 30° C. and stirred 1 hour at 30° C.±2° C., the reaction temperature raised to 35° C. and the reaction mixture stirred an additional hour at 35° C.±2° C., the reaction temperature raised to 40° C. and the reaction mixture stirred 1 hour at 40° C.± 2° C. At this point there was essentially no dicumyl peroxide formed and about 5% cumene hydroperoxide formed. The reaction mixture was allowed to stand at room temperature over the weekend and then stirred an additional 2 hours at room temperature. The gas chromatography scans indicated there was still less than 1% dicumyl peroxide present and about 5% cumene hydroperoxide present. The reaction mixture was stirred with 15% NaOH, the organic layer separated and discarded in the organic waste bottle since it contained essentially no dicumyl peroxide.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].OO.C(Cl)(C1C=CC=CC=1)(C)C.C([O:31][O:32]C(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C>>[O-:31][OH:32].[C:4]1([CH:2]([CH3:3])[CH3:1])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
9.8 g
Type
reactant
Smiles
OO
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 35 minutes at 25° C.±2° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml round bottom flask equipped with a magnetic stirrer, condenser
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
CUSTOM
Type
CUSTOM
Details
was immersed in a 25° C.
CUSTOM
Type
CUSTOM
Details
to come to 23° C
STIRRING
Type
STIRRING
Details
stirred 1 hour at 30° C.±2° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature raised to 35° C.
STIRRING
Type
STIRRING
Details
the reaction mixture stirred an additional hour at 35° C.±2° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature raised to 40° C.
STIRRING
Type
STIRRING
Details
the reaction mixture stirred 1 hour at 40° C.± 2° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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